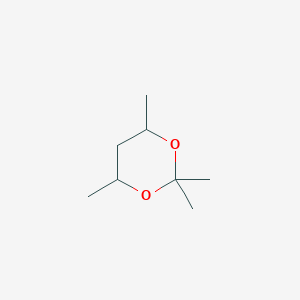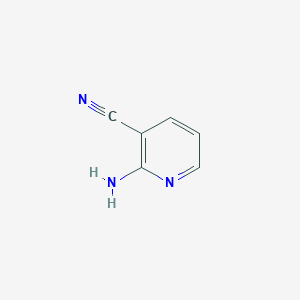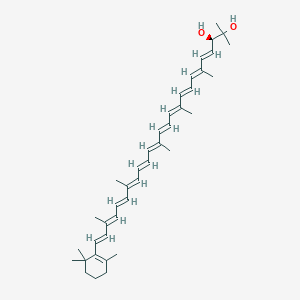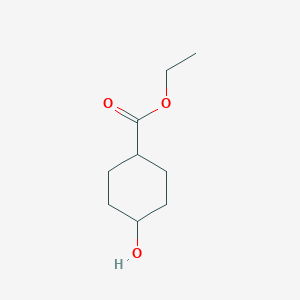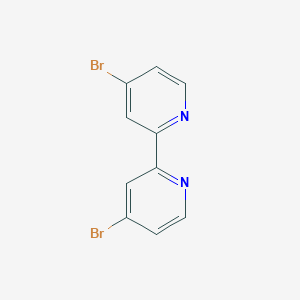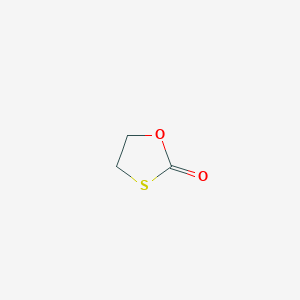
2-羟基-3,4-二甲氧基苯甲醛
描述
2-Hydroxy-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2-Hydroxy-3,4-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and its role in drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
Target of Action
The primary targets of 2-Hydroxy-3,4-dimethoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
2-Hydroxy-3,4-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . This disruption can enhance the efficacy of conventional drugs or fungicides, functioning as a chemosensitizing agent .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . By disrupting the antioxidation systems, it induces oxidative stress in the fungal cells . This leads to downstream effects such as damage to cellular components, inhibition of growth, and potentially cell death .
Pharmacokinetics
Its solubility in alcohol and diethyl ether suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of the action of 2-Hydroxy-3,4-dimethoxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the antioxidation systems, it induces oxidative stress, leading to growth inhibition and potential cell death . It can also enhance the efficacy of conventional antifungal agents, reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .
Action Environment
The action of 2-Hydroxy-3,4-dimethoxybenzaldehyde can be influenced by environmental factors. For instance, it is sensitive to air , and its solution can oxidize under the influence of light . These factors can potentially affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known that the presence of an ortho-hydroxyl group in the aromatic ring can increase antifungal activity . This suggests that 2-Hydroxy-3,4-dimethoxybenzaldehyde may interact with enzymes, proteins, and other biomolecules in a way that disrupts fungal antioxidation .
Cellular Effects
2-Hydroxy-3,4-dimethoxybenzaldehyde has been shown to exhibit antimycotic potency, indicating that it has effects on various types of cells and cellular processes . It is suggested that this compound disrupts cellular antioxidation, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that its antifungal activity is through disruption of cellular antioxidation . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that benzaldehydes can disrupt the fungal antioxidation system , suggesting that 2-Hydroxy-3,4-dimethoxybenzaldehyde may interact with enzymes or cofactors in related metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-hydroxy-3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-3,4-dimethoxybenzaldehyde often involves the use of large-scale reactors where the methylation process is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions: 2-Hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxy-3,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it to 2-hydroxy-3,4-dimethoxybenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-3,4-dimethoxybenzoic acid.
Reduction: 2-Hydroxy-3,4-dimethoxybenzyl alcohol.
Substitution: Various alkylated or acylated derivatives.
相似化合物的比较
- 2-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde
Comparison: 2-Hydroxy-3,4-dimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a higher degree of solubility in organic solvents and forms more stable inclusion complexes with cyclodextrins .
属性
IUPAC Name |
2-hydroxy-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMNPYQUBMBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172881 | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19283-70-6 | |
| Record name | 2-Hydroxy-3,4-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19283-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethoxysalicylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ET3S77J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hydroxy-3,4-dimethoxybenzaldehyde in the context of antitumor research?
A1: 2-Hydroxy-3,4-dimethoxybenzaldehyde is a phenolic compound identified as a key component in the heartwood extract of Dalbergia odorifera. This extract exhibited significant antitumor activity against various human tumor cell lines, including multidrug-resistant cells []. While the exact mechanism of action of 2-hydroxy-3,4-dimethoxybenzaldehyde is still under investigation, its presence in the extract contributes to the overall antitumor properties.
Q2: How was 2-hydroxy-3,4-dimethoxybenzaldehyde isolated and identified as an active antitumor component?
A2: Researchers employed bioassay-guided purification to isolate active constituents from the Dalbergia odorifera heartwood extract []. This involved systematically separating and testing fractions of the extract for antitumor activity. Through this process, 2-hydroxy-3,4-dimethoxybenzaldehyde was isolated and identified as one of the active compounds responsible for the extract's antitumor properties, along with other flavonoids and phenolic components.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






